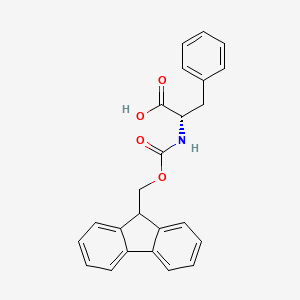

Fmoc-Phe-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951314 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-40-6, 286460-71-7 | |

| Record name | FMOC-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Nuances of Fmoc-Phe-OH: A Technical Guide to Handling and Storage

For Immediate Release

This technical guide provides an in-depth overview of the critical handling and storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH) powder. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data and established protocols to ensure the integrity and stability of this vital reagent in peptide synthesis.

Core Properties and Specifications

Fmoc-Phe-OH is a foundational building block in solid-phase peptide synthesis (SPPS). Its stability is paramount to achieving high-purity peptides. The following table summarizes its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₂₄H₂₁NO₄ |

| Molecular Weight | 387.43 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 180-187 °C |

| Solubility | Soluble in DMF and NMP |

Recommended Storage Conditions

The longevity and purity of Fmoc-Phe-OH powder are directly influenced by storage conditions. Exposure to moisture, elevated temperatures, and light can lead to degradation. The following table outlines recommended storage conditions based on intended duration of use.

| Storage Duration | Temperature | Conditions |

| Short-term | Room Temperature | In a tightly sealed container, protected from light. |

| Long-term | 2-8 °C | In a tightly sealed container, in a dry and well-ventilated place.[1] |

| Extended Long-term | -20 °C | For periods extending to 3 years, in a tightly sealed container, protected from light and moisture.[2] |

Handling Protocols for Fmoc-Phe-OH Powder

Due to its hygroscopic and potentially light-sensitive nature, proper handling of Fmoc-Phe-OH powder is crucial to prevent degradation. The following workflow outlines the recommended procedure for handling this reagent in a laboratory setting.

Stability and Degradation

The primary pathway for the chemical transformation of Fmoc-Phe-OH in the context of its application is the deprotection of the Fmoc group. This is a deliberate step in SPPS to allow for the coupling of the next amino acid. Understanding this mechanism is key to its proper use.

Fmoc Deprotection Signaling Pathway

The Fmoc group is cleaved under mild basic conditions, typically using a secondary amine like piperidine in a polar aprotic solvent such as DMF. The reaction proceeds via a β-elimination mechanism.

Experimental Protocol: Stability Assessment of Fmoc-Phe-OH Powder by HPLC

This protocol outlines a general method for assessing the stability of Fmoc-Phe-OH powder under accelerated storage conditions. High-Performance Liquid Chromatography (HPLC) is used to monitor the purity of the compound over time.

Objective: To determine the stability of Fmoc-Phe-OH powder when stored under elevated temperature and humidity conditions.

Materials:

-

Fmoc-Phe-OH powder

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Stability chambers set to 40 °C / 75% RH (ICH accelerated conditions)

Procedure:

-

Initial Sample Preparation (T=0):

-

Accurately weigh approximately 10 mg of Fmoc-Phe-OH powder and dissolve it in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL in a 10 mL volumetric flask. This is the stock solution.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

-

Filter the working solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Stability Study Setup:

-

Place accurately weighed samples of Fmoc-Phe-OH powder (e.g., 50 mg) in loosely capped glass vials to allow for exposure to the chamber's atmosphere.

-

Place the vials in a stability chamber set to 40 °C and 75% relative humidity.

-

-

Time Points:

-

Pull samples from the stability chamber at predetermined time points (e.g., T=0, 1, 2, 4, and 8 weeks).

-

-

Sample Analysis at Each Time Point:

-

At each time point, prepare a 0.1 mg/mL solution of the aged Fmoc-Phe-OH powder following the procedure in step 1.

-

Analyze the prepared sample by HPLC.

-

HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

Data Analysis:

-

Record the peak area of the main Fmoc-Phe-OH peak at each time point.

-

Calculate the percentage of remaining Fmoc-Phe-OH at each time point relative to the T=0 sample.

-

Monitor for the appearance of any new peaks, which would indicate degradation products.

Conclusion

The integrity of Fmoc-Phe-OH is critical for the successful synthesis of high-quality peptides. Adherence to the recommended storage and handling conditions outlined in this guide will help to minimize degradation and ensure the reliability of this essential reagent. For critical applications, it is recommended to perform stability studies under conditions that reflect the intended use and storage environment.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Role of Fmoc-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and biomedical research, synthetic peptides are indispensable tools. Their production, largely reliant on Solid-Phase Peptide Synthesis (SPPS), has been revolutionized by the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This guide provides an in-depth technical exploration of the pivotal role of Fmoc-protected amino acids, with a specific focus on Fmoc-Phenylalanine (Fmoc-Phe-OH), in the history and current practice of peptide synthesis. We will delve into the core chemical principles, present detailed experimental protocols, offer quantitative comparisons with older methodologies, and visualize the critical workflows that have established Fmoc chemistry as the gold standard.

The Genesis of a Revolution: From Boc to Fmoc

The journey of solid-phase peptide synthesis, pioneered by Bruce Merrifield in the 1960s, was initially dominated by the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function.[1] The Boc/Bzl (benzyl) strategy, however, necessitated the repeated use of strong acids, such as trifluoroacetic acid (TFA), for the removal of the Boc group in each cycle. The final cleavage of the completed peptide from the resin required even harsher and hazardous reagents like liquid hydrogen fluoride (HF).[2][3] This aggressive acidic environment posed significant limitations, particularly for the synthesis of peptides containing acid-sensitive residues.[3][4]

A paradigm shift occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile Fmoc protecting group. However, it was not until the late 1970s and its popularization throughout the 1990s that the Fmoc/tBu (tert-butyl) strategy became the predominant method for SPPS. The genius of the Fmoc group lies in its clever orthogonality. The α-amino Fmoc group is stable to acids but can be readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for the use of acid-labile protecting groups for the amino acid side chains, which remain intact during the iterative Nα-deprotection steps and are removed simultaneously during the final cleavage from the solid support with a relatively mild acid like TFA.

Fmoc-Phe-OH, a derivative of the essential amino acid L-Phenylalanine, is a fundamental building block in this methodology. Its hydrophobic benzyl side chain plays a crucial role in the structure and function of many peptides, influencing their solubility and interactions. The high purity of commercially available Fmoc-Phe-OH, often exceeding 99%, is critical for the successful synthesis of high-quality peptides for research and pharmaceutical applications.

The Chemical Workflow of Fmoc-Based Solid-Phase Peptide Synthesis

The elegance of Fmoc-SPPS lies in its cyclical and automated nature. The synthesis proceeds from the C-terminus to the N-terminus of the peptide, with each cycle comprising two main steps: deprotection and coupling.

Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.

The Deprotection Mechanism

The removal of the Fmoc group is a classic β-elimination reaction initiated by a secondary amine, most commonly piperidine.

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Advantages of the Fmoc Strategy

The superiority of the Fmoc/tBu strategy over the Boc/Bzl method can be quantified in several key areas, including milder reaction conditions, reduced side reactions, and higher purity of the final product, especially for complex peptides.

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Advantage of Fmoc |

| Nα-Deprotection | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) | Preserves acid-labile side-chain protecting groups, enabling orthogonality. |

| Side-Chain Protection | Benzyl-based groups, cleaved by strong acid (HF) | t-Butyl-based groups, cleaved by moderate acid (TFA) | Milder final cleavage conditions. |

| Final Cleavage | Strong, hazardous acid (liquid HF) | Moderate acid (TFA with scavengers) | Increased safety, no need for specialized equipment. |

| Compatibility | Limited with acid-sensitive modifications | High for post-translational modifications (e.g., phosphorylation, glycosylation) | Broader applicability for complex peptide synthesis. |

| Racemization | Can be an issue, especially with certain activation methods | Generally low, but can occur with sensitive amino acids (e.g., His, Cys). | Controlled by choice of coupling reagents. |

| Automation | Possible, but handling of corrosive reagents is a challenge | Readily automated; UV monitoring of Fmoc cleavage allows for real-time feedback. | Higher throughput and process control. |

Experimental Protocols

The following protocols provide a detailed guide to the key experimental procedures in Fmoc-SPPS, with a focus on the use of Fmoc-Phe-OH.

Protocol 1: Synthesis of Fmoc-Phe-OH

This protocol describes the synthesis of Fmoc-Phe-OH from L-Phenylalanine and 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

-

L-Phenylalanine

-

Dioxane

-

10% Sodium Carbonate (Na₂CO₃) aqueous solution

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Concentrated Hydrochloric Acid (cHCl)

Procedure:

-

Dissolve L-Phenylalanine (5.81 mmol) in a mixture of dioxane (7.5 mL) and 10% aqueous Na₂CO₃ (15 mL) in a reaction flask.

-

In a separate container, dissolve Fmoc-Cl (5.79 mmol) in dioxane (15 mL).

-

Cool the L-Phenylalanine solution to 0°C in an ice bath and slowly add the Fmoc-Cl solution while stirring.

-

Continue stirring the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 18 hours.

-

After the reaction is complete, add deionized water (400 mL) to the mixture.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 200 mL) to remove unreacted Fmoc-Cl and other organic impurities.

-

Collect the aqueous layer and acidify it with concentrated HCl to a pH of approximately 2, while cooling in an ice bath. A white precipitate of Fmoc-Phe-OH will form.

-

Filter the precipitate, wash it with cold deionized water, and dry it under vacuum to yield Fmoc-L-Phe as a white powder.

Protocol 2: A Standard Cycle of Fmoc-SPPS (Manual)

This protocol outlines a single cycle of deprotection and coupling for the addition of an Fmoc-protected amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Fmoc-Phe-OH

-

Coupling activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

Procedure:

Fmoc Deprotection:

-

Swell the peptide-resin in DMF in a reaction vessel for at least 1 hour.

-

Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3 minutes, then drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Phe-OH (4 equivalents relative to resin loading) and HBTU (3.8 equivalents) in DMF.

-

Add DIEA (8 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (blue beads) indicates the absence of free primary amines and a successful coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

This cycle is repeated for each amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Cold diethyl ether

Procedure:

-

Wash the fully synthesized peptide-resin with DCM (3 times) and dry it under vacuum for at least 30 minutes.

-

Place the dry resin in a reaction vessel and add the cleavage cocktail. The volume should be sufficient to swell the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and the side-chain protecting groups used.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube containing cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the tube, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

The Role of Fmoc-Phe-OH in Bioactive Peptides and Drug Development

The Phe-Phe motif, readily incorporated using Fmoc-Phe-OH, is a common feature in many bioactive peptides. For instance, dipeptides like Fmoc-Phe-Phe-OH can self-assemble into nanofibers and hydrogels, which have applications in tissue engineering and regenerative medicine. The introduction of phenylalanine residues can also be critical for the interaction of peptides with their biological targets, such as in the development of enzyme inhibitors or modulators of signaling pathways.

Caption: Hypothetical modulation of a signaling pathway by a Phe-Phe containing peptide.

Conclusion

The development and adoption of Fmoc chemistry, with Fmoc-Phe-OH as a key building block, marked a watershed moment in the history of peptide synthesis. The mild reaction conditions, orthogonality, and amenability to automation have empowered researchers to synthesize increasingly complex and modified peptides with high purity and yield. This has had a profound impact on numerous scientific disciplines, from fundamental biological research to the development of novel peptide-based therapeutics. As the demand for sophisticated synthetic peptides continues to grow, the foundational principles established by the Fmoc strategy will undoubtedly continue to drive innovation in the field.

References

Methodological & Application

Application Notes and Protocols for Standard Fmoc-Phe-OH Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Phenylalanine (Phe) using the standard Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The Fmoc-based strategy is a widely adopted methodology for peptide synthesis, offering mild reaction conditions and high yields.[1][2] These protocols are intended for use by trained laboratory personnel.

Overview of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The synthesis cycle consists of four main stages:

-

Resin Swelling: The solid support is swelled in a suitable solvent to allow for efficient diffusion of reagents.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid or peptide is removed using a base, typically piperidine.

-

Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid (in this case, Fmoc-Phe-OH) is activated and then coupled to the newly exposed N-terminus of the resin-bound peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Materials and Reagents

Resins

The choice of resin depends on the desired C-terminal functionality of the peptide.[1][3]

| Resin Type | C-Terminal Functionality |

| Wang Resin | Carboxylic acid |

| Rink Amide Resin | Amide |

| 2-Chlorotrityl Chloride Resin | Carboxylic acid (useful for sterically hindered amino acids and protected peptide fragments) |

Note: For automated synthesis, a resin mesh size of 100-200 is often recommended to prevent clogging of the reaction vessel.

Reagents and Solvents

| Reagent | Purpose | Typical Concentration/Ratio |

| Fmoc-Phe-OH | Phenylalanine building block | 3-10 equivalents relative to resin substitution |

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | High purity, amine-free |

| Dichloromethane (DCM) | Solvent for resin swelling and some coupling reactions | High purity |

| Piperidine | Fmoc deprotection agent | 20% (v/v) in DMF |

| Coupling Reagents | Carboxyl group activation | See Table 2.2.1 |

| Bases (e.g., DIPEA) | Activation and coupling | ~2-4 equivalents |

| Cleavage Cocktail | Peptide cleavage from resin and side-chain deprotection | e.g., TFA/TIS/H₂O (95:2.5:2.5) |

| Diethyl Ether (cold) | Peptide precipitation | - |

Table 2.2.1: Common Coupling Reagents

| Coupling Reagent | Additive | Molar Ratio (AA:Coupling Agent:Base) |

| HBTU/HCTU | HOBt/None | 1:0.95:2 |

| DIC | HOBt/OxymaPure | 1:1:2 |

Experimental Workflow

The following diagram illustrates the cyclical nature of Fmoc-SPPS.

Caption: Standard workflow for Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocols

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.

-

Add DMF to the resin until it is fully submerged.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swelled resin.

-

Agitate the mixture for 15-30 minutes at room temperature.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Fmoc-Phe-OH Activation and Coupling

This protocol uses HBTU as the coupling agent. Adjustments may be necessary for other reagents.

-

In a separate vial, dissolve Fmoc-Phe-OH (3-5 equivalents) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2-3 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Add the activated Fmoc-Phe-OH solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

Monitoring the Coupling Reaction

To ensure the coupling reaction has gone to completion, a qualitative colorimetric test, such as the Kaiser test, can be performed.

-

Take a small sample of the resin beads after the coupling and washing steps.

-

Wash the beads with ethanol and add the Kaiser test reagents.

-

Negative Result (Complete Coupling): The beads will remain colorless or yellow, indicating no free primary amines.

-

Positive Result (Incomplete Coupling): The beads will turn dark blue, indicating the presence of free primary amines. If the test is positive, the coupling step should be repeated.

Capping (Optional)

If the coupling reaction is incomplete after a second attempt, any unreacted free amines can be "capped" to prevent the formation of deletion sequences. This is typically done by acetylating the free amines with acetic anhydride.

Final Cleavage and Deprotection

-

After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

The crude peptide can then be purified using techniques such as reverse-phase HPLC.

Summary of Quantitative Parameters

| Step | Parameter | Value/Range | Unit | Notes |

| Resin Swelling | Time | 30 - 60 | minutes | In DMF or DCM |

| Fmoc Deprotection | Piperidine Concentration | 20 | % (v/v) in DMF | |

| Deprotection Time | 15 - 30 | minutes | ||

| Coupling | Fmoc-Phe-OH | 3 - 10 | equivalents | Relative to resin loading |

| Coupling Reagent (e.g., HBTU) | 0.95 | equivalents | Relative to Fmoc-Phe-OH | |

| Base (e.g., DIPEA) | 2 - 4 | equivalents | Relative to Fmoc-Phe-OH | |

| Coupling Time | 1 - 2 | hours | ||

| Cleavage | Cleavage Cocktail (TFA/TIS/H₂O) | 95:2.5:2.5 | v/v/v | |

| Cleavage Time | 2 - 3 | hours |

Troubleshooting and Considerations

-

Incomplete Coupling: This can be caused by steric hindrance, aggregation of the peptide chain, or insufficient activation. Strategies to overcome this include double coupling, using stronger coupling reagents, or synthesizing at an elevated temperature.

-

Aggregation: For "difficult sequences," aggregation of the growing peptide chain can hinder both coupling and deprotection steps. Using specialized resins or incorporating pseudoproline dipeptides can help mitigate this issue.

-

Side Reactions: Aspartimide formation can be a side reaction, especially with Asp-containing peptides. The choice of protecting groups and deprotection conditions can influence the extent of this side reaction.

-

Purity of Reagents: The use of high-purity, amine-free DMF is crucial for successful peptide synthesis.

These protocols provide a standard framework for Fmoc-Phe-OH solid-phase peptide synthesis. Optimization of reaction times, reagent equivalents, and specific methodologies may be required depending on the peptide sequence and desired purity.

References

Application Notes and Protocols for Fmoc-Phe-OH Coupling Activated by HBTU/DIEA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient coupling of Fmoc-L-Phenylalanine (Fmoc-Phe-OH) using the HBTU/DIEA activation method in solid-phase peptide synthesis (SPPS). This document details the underlying chemical principles, offers step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and high-yield peptide synthesis.

Introduction

The coupling of amino acids is a critical step in solid-phase peptide synthesis. The combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent and DIEA (N,N-Diisopropylethylamine) as a base is a widely adopted and highly efficient method for activating the carboxyl group of an incoming Fmoc-protected amino acid, facilitating the formation of a peptide bond with the free amine of the resin-bound peptide chain. This method is favored for its rapid reaction kinetics, high coupling efficiency, and suppression of racemization.[1][2]

Mechanism of Activation and Coupling

The coupling process begins with the activation of the Fmoc-Phe-OH carboxylic acid. DIEA, a non-nucleophilic base, deprotonates the carboxylic acid to form a carboxylate anion.[3][4] This anion then attacks the central carbon atom of HBTU, leading to the formation of a highly reactive O-acylisourea intermediate or a related active ester derivative.[1] This activated species is then susceptible to nucleophilic attack by the deprotected N-terminal amine of the peptide chain on the solid support, resulting in the formation of the desired peptide bond and the release of byproducts.

Data Presentation

The efficiency of the Fmoc-Phe-OH coupling reaction is influenced by the stoichiometry of the reagents and the reaction time. The following table summarizes typical conditions and expected outcomes based on established protocols.

| Parameter | Condition A: Standard | Condition B: For Difficult Couplings | Condition C: Rapid Coupling |

| Fmoc-Phe-OH (eq.) | 3.0 | 4.0 | 2.5 |

| HBTU (eq.) | 2.9 | 3.9 | 2.45 |

| DIEA (eq.) | 6.0 | 8.0 | 5.0 |

| Reaction Time (min) | 30 - 60 | 60 - 120 | 15 - 30 |

| Solvent | DMF | DMF or NMP | DMF |

| Expected Coupling Efficiency | > 99% | > 99% (for sequences prone to aggregation) | > 98% |

| Monitoring | Kaiser Test (Negative result) | Kaiser Test (Negative result) | Kaiser Test (Negative result) |

Equivalents (eq.) are relative to the loading capacity of the resin. DMF: Dimethylformamide, NMP: N-Methyl-2-pyrrolidone.

Experimental Protocols

Materials

-

Fmoc-Phe-OH

-

HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)

-

DIEA (N,N-Diisopropylethylamine)

-

Solid-phase synthesis resin with a free amino group (e.g., Rink Amide, Wang resin)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Washing solvents (e.g., Methanol, Isopropanol)

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Protocol 1: Standard Fmoc-Phe-OH Coupling

This protocol is suitable for most standard peptide sequences.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Activation of Fmoc-Phe-OH (Pre-activation):

-

In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents) and HBTU (2.9 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the solution.

-

Gently swirl the solution for 1-2 minutes to pre-activate the amino acid.

-

-

Coupling Reaction:

-

Add the activated Fmoc-Phe-OH solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash with DCM (2-3 times).

-

Wash with Methanol or Isopropanol (2-3 times).

-

-

Monitoring the Coupling:

-

Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction.

-

If the Kaiser test is positive (blue beads), a second coupling (recoupling) may be necessary. For recoupling, repeat steps 3-5.

-

Protocol 2: Monitoring with the Kaiser Test

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin.

-

Sample Preparation: Collect a small sample of resin beads (approximately 1-2 mg) from the reaction vessel after the coupling and washing steps.

-

Reagent Addition:

-

Add 2-3 drops of Reagent A (potassium cyanide in pyridine).

-

Add 2-3 drops of Reagent B (ninhydrin in ethanol).

-

Add 2-3 drops of Reagent C (phenol in ethanol).

-

-

Heating: Heat the sample at 100-110°C for 3-5 minutes.

-

Observation:

-

Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color, indicating the presence of free primary amines.

-

Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.

-

Mandatory Visualizations

Caption: HBTU/DIEA activation and coupling mechanism of Fmoc-Phe-OH.

Caption: Experimental workflow for a single Fmoc-Phe-OH coupling cycle in SPPS.

References

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Solid-Phase Peptide Synthesis Utilizing Fmoc-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the creation of custom peptides for a vast array of applications. The foundational chemistry for this technique, particularly the Fmoc/tBu strategy, allows for the stepwise assembly of amino acids on a solid support.[1][2] Nα-Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a frequently utilized building block in SPPS, prized for its hydrophobicity which can influence the solubility and interaction properties of the final peptide.[3]

The choice between manual and automated methodologies for SPPS is a critical consideration for any laboratory, impacting throughput, cost, purity, and the complexity of peptides that can be successfully synthesized.[4][5] Manual synthesis offers a lower initial investment and greater flexibility for protocol optimization, while automated synthesis provides higher throughput, reproducibility, and reduced hands-on time. This document provides a detailed comparison of manual and automated solid-phase peptide synthesis protocols using Fmoc-Phe-OH, offering insights into the advantages and limitations of each approach.

Comparative Analysis: Manual vs. Automated SPPS

The decision to employ manual or automated peptide synthesis depends on various factors, including the scale of production, the complexity of the peptide sequence, and available resources. Automated synthesizers generally offer significant advantages in speed and reproducibility, whereas manual synthesis can be more flexible for small-scale and specialized applications.

| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesis | Key Considerations |

| Synthesis Time | Significantly longer; can take days to weeks for complex peptides. | Dramatically shorter; tasks that took weeks can be completed in hours or days. | Automated systems excel in high-throughput and large-scale production. |

| Purity & Yield | Highly dependent on operator skill; prone to human error which can compromise quality. Difficult sequences may result in lower purity crude products. | Generally higher and more consistent purity and yield due to precise control over reaction conditions and elimination of manual variability. | Crucial for applications requiring consistent product quality, such as in pharmaceutical development. |

| Flexibility | More flexible for small-scale synthesis and the use of non-standard amino acids or reagents. Advantageous for optimizing protocols for difficult sequences on a small scale. | Less flexible for non-standard protocols, although modern systems offer more options. | Manual synthesis allows for real-time adjustments and troubleshooting based on in-process tests like the Kaiser test. |

| Cost | Lower initial equipment cost, but can be higher in terms of labor and potentially lower yields. | Higher initial equipment investment, but can be more cost-effective for high-throughput synthesis due to reduced labor and higher success rates. | Automated systems can optimize reagent and solvent consumption, potentially leading to long-term savings. |

| Reproducibility | Lower due to inherent variability in manual operations. | High, as automation eliminates variability between synthesis runs and different users. | Essential for GMP environments and clinical applications. |

| Labor | Labor-intensive, requiring constant operator attention. | "Walk-away" operation frees up researcher time for other tasks. | Automated systems can run continuously without supervision. |

Experimental Protocols

The following protocols describe the general procedures for manual and automated Fmoc-based solid-phase peptide synthesis. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and scale of synthesis.

Manual Fmoc-Based Solid-Phase Peptide Synthesis Protocol (0.1 mmol scale)

This protocol outlines the manual synthesis of a peptide on Rink Amide resin, incorporating Fmoc-Phe-OH.

1. Resin Preparation and Swelling:

-

Weigh approximately 135 mg of Rink Amide resin (substitution ~0.74 mmol/g) into a fritted reaction vessel.

-

Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF using nitrogen pressure or vacuum.

2. Initial Fmoc Deprotection:

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Fmoc-Phe-OH):

-

In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents, ~0.3 mmol, ~116 mg), HCTU (2.9 equivalents, ~0.29 mmol, ~120 mg), and N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (6 equivalents, ~0.6 mmol) in 3 mL of DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To check for reaction completion, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

4. Chain Elongation:

-

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final deprotection step as described in Step 2.

6. Cleavage and Deprotection:

-

Wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.

-

Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail (5 mL) to the resin and allow it to react for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Automated Fmoc-Based Solid-Phase Peptide Synthesis Protocol

Automated peptide synthesizers perform the repetitive deprotection, washing, and coupling steps automatically. The following is a general representation of a protocol for an automated synthesizer.

1. System Preparation:

-

Ensure all reagent and solvent bottles are sufficiently filled (e.g., DMF, 20% piperidine in DMF, activator solutions, amino acid solutions).

-

Prime all lines to ensure accurate reagent delivery.

2. Resin Loading:

-

Place the appropriate amount of resin in the designated reaction vessel of the synthesizer.

3. Programming the Synthesis:

-

Input the desired peptide sequence.

-

Select the synthesis scale and the specific protocols for deprotection, coupling, and washing. Modern synthesizers may offer options for microwave-assisted heating to accelerate reaction times.

-

Assign the correct amino acid vials to their respective positions in the synthesizer.

4. Automated Synthesis Cycle:

-

The synthesizer will automatically perform the following steps for each amino acid:

-

Resin Swelling: The resin is washed with DMF.

-

Fmoc Deprotection: The 20% piperidine solution is delivered to the reaction vessel for a programmed duration.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine.

-

Amino Acid Coupling: The synthesizer delivers the pre-activated amino acid solution (e.g., Fmoc-Phe-OH activated with HCTU/DIPEA) to the reaction vessel and allows it to react for a set time.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

5. Post-Synthesis:

-

Once the synthesis is complete, the synthesizer will typically perform a final deprotection and final washes.

-

The peptide-resin is then removed from the reaction vessel.

6. Cleavage, Deprotection, Purification, and Analysis:

-

These steps are performed manually, following the same procedures as outlined in the manual synthesis protocol (Steps 6 and 7).

Visualizing the Synthesis Workflows

The following diagrams illustrate the workflows for solid-phase peptide synthesis.

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Caption: Logical Comparison of Manual vs. Automated SPPS.

Conclusion

Both manual and automated solid-phase peptide synthesis are powerful techniques for the construction of peptides using building blocks like Fmoc-Phe-OH. The choice between these methodologies is contingent upon the specific requirements of the research or development program, including factors like throughput, budget, and the complexity of the target peptides. Manual synthesis provides an accessible and flexible platform for small-scale and custom synthesis, while automated systems offer unparalleled efficiency, reproducibility, and throughput for demanding applications in drug discovery and development. A thorough understanding of the principles and protocols of both approaches is essential for any scientist working in the field of peptide chemistry.

References

Application Notes and Protocols for Microwave-Assisted Peptide Synthesis with Fmoc-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microwave-assisted peptide synthesis (MAPS) has emerged as a transformative technology in the field of peptide chemistry, offering significant reductions in synthesis time while often improving peptide purity compared to conventional solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the efficient incorporation of N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) using microwave irradiation. The protocols outlined herein are designed to guide researchers in optimizing coupling conditions to achieve high yields and purity for peptides containing phenylalanine. Furthermore, this document presents a summary of typical performance data and discusses the prevention of common side reactions, ensuring the stereochemical integrity of the final peptide product.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the construction of complex peptide sequences. The introduction of microwave energy to SPPS has revolutionized the field by dramatically accelerating both the Fmoc-deprotection and amino acid coupling steps.[1][2] Microwave heating allows for rapid and uniform energy transfer to the reaction mixture, leading to significantly shorter reaction times, often reducing individual coupling steps from hours to minutes.[3][4]

Phenylalanine, an aromatic amino acid, is a common component of many biologically active peptides. The efficient and clean incorporation of Fmoc-Phe-OH is therefore critical for the successful synthesis of a wide range of peptide targets. Fortunately, studies have shown that the phenylalanine residue is not particularly susceptible to racemization under standard microwave-assisted coupling and deprotection conditions.[5] This makes Fmoc-Phe-OH an excellent candidate for accelerated synthesis protocols using microwave irradiation.

These application notes provide a comprehensive guide to leveraging MAPS for the incorporation of Fmoc-Phe-OH, complete with detailed experimental protocols, data presentation, and workflow diagrams to facilitate adoption by researchers in academic and industrial settings.

Data Presentation: Performance of Fmoc-Phe-OH Coupling

The following tables summarize typical reaction conditions and expected outcomes for the microwave-assisted coupling of Fmoc-Phe-OH. These values are intended as a guideline and may require optimization based on the specific peptide sequence, resin, and microwave synthesizer used.

Table 1: Comparison of Typical Coupling Times for Fmoc-Phe-OH

| Synthesis Method | Typical Coupling Time |

| Conventional SPPS at Room Temperature | 1 - 4 hours |

| Microwave-Assisted SPPS (MAPS) | 5 - 10 minutes |

Table 2: Recommended Microwave Parameters for Fmoc-Phe-OH Coupling

| Parameter | Recommended Range | Notes |

| Temperature | 75 - 90 °C | Higher temperatures accelerate the reaction but should be used with caution for sensitive residues. |

| Time | 5 - 10 minutes | Longer times may be necessary for sterically hindered couplings. |

| Microwave Power | 20 - 40 Watts | Power should be adjusted to maintain the target temperature. |

Table 3: Expected Purity and Potential Side Reactions

| Parameter | Expected Outcome | Mitigation Strategies |

| Crude Peptide Purity | >85% (sequence dependent) | Use high-purity Fmoc-Phe-OH and reagents. Optimize coupling and deprotection times. |

| Racemization of Phenylalanine | Minimal (<1%) | Standard microwave conditions are generally safe. Avoid excessively high temperatures or prolonged reaction times. |

Experimental Protocols

The following are detailed protocols for the key steps in microwave-assisted solid-phase peptide synthesis involving the coupling of Fmoc-Phe-OH.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of appropriate solid-phase resin (e.g., Rink Amide, Wang) into a microwave-compatible reaction vessel.

-

Add a sufficient volume of N,N-dimethylformamide (DMF) to completely cover the resin.

-

Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation. Alternatively, microwave irradiation at a low power setting for 1-2 minutes can be used to accelerate swelling.

-

After swelling, drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection

-

To the swollen and drained resin, add a solution of 20% piperidine in DMF.

-

Irradiate the mixture with microwaves at a controlled temperature of 75-90°C for 3-5 minutes.

-

Drain the deprotection solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

Protocol 3: Fmoc-Phe-OH Coupling

-

Activation of Fmoc-Phe-OH:

-

In a separate vial, dissolve Fmoc-Phe-OH (3-5 equivalents relative to resin loading) in DMF.

-

Add a suitable coupling reagent, such as HBTU/HATU (3-5 equivalents) or DIC/Oxyma (3-5 equivalents).

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated Fmoc-Phe-OH solution to the deprotected resin in the reaction vessel.

-

Irradiate the mixture with microwaves at a controlled temperature of 75-90°C for 5-10 minutes. For peptides known to be difficult, a double coupling may be performed.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Protocol 4: Peptide Cleavage and Deprotection

-

After the final Fmoc deprotection and subsequent washing, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail for many peptides is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Analyze the purity of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizations

The following diagrams illustrate the key workflows and chemical transformations in microwave-assisted peptide synthesis with Fmoc-Phe-OH.

References

- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 3. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 4. researchgate.net [researchgate.net]

- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Incorporation of Unnatural Amino Acids Using Fmoc-Phe-OH Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of unnatural amino acids (UAAs) into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) protected phenylalanine (Phe) analogs. This technique is a cornerstone of modern peptide chemistry, enabling the development of novel therapeutic peptides and research tools with enhanced properties.

Introduction

The incorporation of unnatural amino acids into peptides offers a powerful strategy to overcome the limitations of natural peptides, such as poor stability, low bioavailability, and limited target specificity. By introducing structural and functional diversity beyond the canonical 20 amino acids, researchers can fine-tune the pharmacological properties of peptides. Fmoc-Phe-OH analogs, featuring modifications on the phenyl ring, are particularly valuable for introducing probes, cross-linkers, and other functionalities to study and modulate biological processes.

This document outlines the protocols for solid-phase peptide synthesis (SPPS) using Fmoc-Phe-OH analogs, methods for peptide analysis and purification, and an example of an experimental workflow for studying peptide-protein interactions.

Data Presentation: Synthesis and Purity of Peptides with Fmoc-Phe-OH Analogs

The successful incorporation of Fmoc-Phe-OH analogs is dependent on the specific analog and the peptide sequence. The following table summarizes typical quantitative data obtained during the synthesis and purification of a model peptide (e.g., a 10-mer) incorporating different commercially available Fmoc-Phe-OH analogs. The purity of synthetic peptides is a critical factor for experimental success and therapeutic safety[1].

| Fmoc-Phe-OH Analog | Coupling Efficiency (per cycle) | Crude Purity (by HPLC) | Final Purity (after HPLC purification) | Overall Yield |

| Fmoc-L-Phenylalanine (Control) | >99% | ~85% | >98% | ~35% |

| Fmoc-p-azido-L-phenylalanine | >98% | ~80% | >97% | ~30% |

| Fmoc-p-acetyl-L-phenylalanine | >98% | ~78% | >97% | ~28% |

| Fmoc-p-benzoyl-L-phenylalanine | >97% | ~75% | >95% | ~25% |

| Fmoc-4-iodo-L-phenylalanine | >99% | ~82% | >98% | ~32% |

Note: Data are representative and can vary based on the peptide sequence, synthesis scale, and specific SPPS conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Phe-OH Analogs

This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using a standard Fmoc/tBu strategy.[2][3][4]

Materials:

-

Rink Amide MBHA resin (0.1 mmol)

-

Fmoc-protected amino acids (including the desired Fmoc-Phe-OH analog)

-

Coupling reagents: HCTU (1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and HCTU (0.4 mmol, 4 eq) in DMF.

-

Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating the desired Fmoc-Phe-OH analog at the appropriate position.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Protocol 2: Peptide Purification and Analysis

Materials:

-

Crude synthetic peptide

-

Solvents: Acetonitrile (ACN), Water (H₂O), Trifluoroacetic acid (TFA)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Lyophilizer

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

-

HPLC Purification:

-

Equilibrate the C18 column with 95% Solvent A (0.1% TFA in H₂O) and 5% Solvent B (0.1% TFA in ACN).

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min for analytical scale or higher for preparative scale.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

-

Purity Analysis:

-

Analyze the collected fractions by analytical RP-HPLC to determine their purity. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks.[5]

-

Pool the fractions with the desired purity (typically >95%).

-

-

Mass Spectrometry Analysis:

-

Confirm the identity of the purified peptide by mass spectrometry. The observed molecular weight should match the theoretical calculated mass of the peptide.

-

-

Lyophilization: Freeze the purified peptide solution and lyophilize to obtain a dry, stable powder.

Visualizations

Fmoc-SPPS Workflow

Caption: Workflow of Fmoc-based solid-phase peptide synthesis.

Experimental Workflow for Peptide-Protein Interaction Studies

This workflow outlines the steps to investigate the interaction of a synthetic peptide containing a photo-crosslinkable Fmoc-Phe-OH analog (e.g., Fmoc-p-azido-L-phenylalanine) with a target protein.

Caption: Workflow for studying peptide-protein interactions.

Signaling Pathway Modulation by a Bioactive Peptide

Peptides incorporating unnatural amino acids can be designed to modulate specific signaling pathways by inhibiting protein-protein interactions. For example, a peptide mimic of a protein's binding domain can be developed to disrupt the interaction between a receptor and its downstream signaling partner.

Caption: Inhibition of a signaling pathway by a UAA-containing peptide.

References

Application Notes and Protocols: Fmoc-Phe-OH in Peptide-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Nα-Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone building block in the field of peptide-based drug discovery. Its unique chemical properties, particularly the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, have made it indispensable for the synthesis of complex and sensitive peptide structures using Solid-Phase Peptide Synthesis (SPPS).[1][2] This document provides detailed application notes and experimental protocols for the effective utilization of Fmoc-Phe-OH in the development of novel peptide therapeutics.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phe-OH is a fundamental component in the Fmoc-based SPPS strategy, a method of choice for synthesizing peptides due to its mild reaction conditions, which are compatible with a wide range of sensitive and modified amino acids.[3] The Fmoc group protects the α-amino group of phenylalanine, preventing unwanted reactions during peptide chain elongation.[1] This protection is readily and cleanly removed by a weak base, typically piperidine, allowing for the sequential addition of subsequent amino acids to build the desired peptide sequence.[1]

Key Advantages of Fmoc-Phe-OH in SPPS:

-

Mild Deprotection: The Fmoc group is removed under gentle basic conditions, preserving the integrity of sensitive functional groups within the peptide chain.

-

High Purity: Commercially available Fmoc-Phe-OH boasts high purity levels (≥99%), which is crucial for minimizing the formation of deletion sequences and other impurities in the final peptide product.

-

Versatility: The phenylalanine residue, with its hydrophobic benzyl side chain, is a common constituent of biologically active peptides, contributing to their structure and function.

The purity of the Fmoc-amino acid building blocks is a critical factor influencing the overall yield and purity of the synthesized peptide. Impurities such as free amino acids, dipeptides, or β-alanyl species can lead to the formation of undesired side products.

| Parameter | Specification | Implication in Peptide Synthesis | Reference |

| HPLC Purity | ≥99.0% | Ensures high fidelity of the peptide sequence and minimizes deletion mutants. | |

| Enantiomeric Purity | ≥99.8% | Prevents the incorporation of the incorrect stereoisomer, which can drastically alter biological activity. | |

| Free Amino Acid | ≤0.2% | Reduces the risk of double insertion of the amino acid into the peptide chain. | |

| Fmoc-Phe-Phe-OH | ≤0.1% | Minimizes the incorporation of a dipeptide impurity. | |

| Acetate Content | ≤0.02% | Low acetate levels are crucial to prevent chain termination during synthesis. |

A study on the synthesis of Glucagon, a 29-amino acid peptide, demonstrated that purifying the commercial Fmoc-amino acids before synthesis increased the final crude peptide purity by over 15%.

| Peptide | Synthesis Condition | Crude Purity (%) |

| Glucagon | With crude Fmoc-amino acids | 53.49 |

| Glucagon | With purified Fmoc-amino acids | 68.08 |

Role in Peptide Library Synthesis for Drug Screening

The amenability of Fmoc-SPPS to automation makes it an ideal strategy for the rapid synthesis of large peptide libraries. By systematically incorporating Fmoc-Phe-OH and other amino acids at various positions, researchers can generate a diverse collection of peptides for high-throughput screening to identify novel drug leads with high affinity and specificity for a particular biological target.

Incorporation into Peptidomimetics

A significant challenge in peptide-based drug development is the poor metabolic stability and bioavailability of natural peptides. Fmoc-Phe-OH serves as a crucial starting material for the synthesis of peptidomimetics, where the peptide backbone is modified to resist enzymatic degradation while retaining or enhancing biological activity. Incorporating unnatural amino acids, such as D-phenylalanine (using Fmoc-D-Phe-OH), can disrupt recognition by proteases, thereby extending the peptide's half-life in the body.

Application in Studying Peptide-Protein Interactions

Fmoc-Phe-OH is instrumental in synthesizing peptides designed to probe and modulate protein-protein interactions (PPIs), which are implicated in numerous diseases. By creating peptides that mimic the binding interface of a protein, researchers can study the key residues involved in the interaction and design peptide-based inhibitors. The incorporation of modified phenylalanine analogs, available as Fmoc-protected derivatives, allows for structure-activity relationship (SAR) studies to optimize binding affinity and specificity.

Development of Peptide-Based Biomaterials

Fmoc-Phe-OH and its dipeptide derivative, Fmoc-Phe-Phe-OH, are key building blocks for the self-assembly of peptide-based hydrogels. These biomaterials can encapsulate drugs and release them in a controlled manner, showing promise in drug delivery and tissue engineering applications.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Phe-OH

This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-Phe-Gly) on a Rink Amide resin, resulting in a C-terminally amidated peptide.

Materials:

-

Rink Amide resin

-

Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin (e.g., 0.1 mmol scale) in the synthesis vessel.

-

Add DMF and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection (First Amino Acid):

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 20 minutes at room temperature to remove the Fmoc group from the resin's linker.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Coupling of the First Amino Acid (Fmoc-Gly-OH):

-

In a separate vial, dissolve Fmoc-Gly-OH (e.g., 4 equivalents), HBTU (e.g., 3.9 equivalents), and DIPEA (e.g., 8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Fmoc Deprotection (for subsequent couplings):

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 20 minutes.

-

Drain and wash with DMF (3-5 times).

-

-

Coupling of the Second Amino Acid (Fmoc-Phe-OH):

-

Prepare the activated Fmoc-Phe-OH solution as in step 3.

-

Add to the resin and agitate for 1-2 hours.

-

Drain and wash with DMF.

-

-

Coupling of the Third Amino Acid (Fmoc-Ala-OH):

-

Repeat the deprotection step (step 4).

-

Prepare the activated Fmoc-Ala-OH solution and couple as in step 5.

-

After the final coupling, perform a final Fmoc deprotection.

-

-

Final Wash:

-

Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

-

-

Cleavage and Global Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Logical workflow for using Fmoc-Phe-OH in peptide-based drug discovery.

Caption: Strategy for modulating protein-protein interactions with synthetic peptides.

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides

These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the synthesis of fluorescently labeled peptides. The following sections describe two robust and widely applicable methods: On-Resin N-Terminal Labeling and Site-Specific Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry". These techniques are compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).

Method 1: On-Resin N-Terminal Labeling of Peptides

This method describes the coupling of a carboxylated fluorescent dye to the N-terminus of a fully assembled peptide while it is still attached to the solid support. This approach is advantageous as it avoids the need for expensive pre-activated dyes and can lead to high labeling efficiencies, even for long or challenging peptide sequences.[1]

Experimental Protocol

Materials:

-

Fully synthesized peptide on a solid support (e.g., Rink Amide resin) with a free N-terminus

-

Carboxylated fluorescent dye (e.g., 5(6)-Carboxyfluorescein, Rhodamine B)

-

Coupling reagents:

-

Option A: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[2]

-

Option B: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and PFP (Pentafluorophenol)[2]

-

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF) for Fmoc deprotection

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)[3]

-

Cold diethyl ether

-

Solvents for HPLC purification (Acetonitrile and Water, both with 0.1% TFA)

Procedure:

-

Peptide Synthesis: Assemble the desired peptide sequence on a suitable solid support using standard Fmoc-SPPS chemistry.

-

Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 30 minutes.[2] Wash the resin thoroughly with DMF and DCM.

-

Dye Coupling:

-

Option A (HATU/HBTU/PyBOP Activation):

-

In a separate vial, dissolve the carboxylated fluorescent dye (4 equivalents relative to the resin loading), HATU/HBTU/PyBOP (4 equivalents), in DMF.

-

Add DIPEA (8 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated dye solution to the resin-bound peptide.

-

Allow the reaction to proceed for 60 minutes. For challenging sequences, the coupling step can be repeated.

-

-

Option B (EDC/PFP Activation):

-

In a separate vial, dissolve the carboxylated fluorescent dye (4 equivalents) in DMF.

-

Add EDC (4 equivalents), PFP (4 equivalents), and DIPEA (8 equivalents).

-

Allow the pre-activation to proceed for 30 minutes.

-

Add the activated PFP-ester dye solution to the resin-bound peptide.

-

Allow the reaction to proceed for 60 minutes. This method has been shown to be particularly efficient for labeling primary amines.

-

-

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF, DCM, and Methanol to remove any excess reagents.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the labeled peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the fluorescently labeled peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Quantitative Data Summary

| Parameter | Value | Reference |

| Labeling Efficiency with PyAOP | 94% after 24 hours | |

| Overall Yield (FAM labeling with PFP) | 44% | |

| Overall Yield (Rhodamine B labeling with PFP) | 31% | |

| Final Purity after HPLC | >98% |

Experimental Workflow

Method 2: Site-Specific Labeling via Click Chemistry

This advanced method allows for the precise incorporation of a fluorescent label at a specific site within the peptide sequence. This is achieved by incorporating a non-natural amino acid containing an azide group during SPPS. Following peptide assembly, an alkyne-functionalized fluorescent dye is "clicked" onto the azide handle via a highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol

Materials:

-

Resin for SPPS (e.g., Rink Amide resin)

-

Standard Fmoc-protected amino acids

-

Azide-containing Fmoc-amino acid (e.g., Fmoc-L-Dap(N3)-OH or N3-Gly-Aeg(Fmoc)-OH)

-

Coupling reagents (e.g., PyBOP, HBTU, HOBt, DIEA)

-

Piperidine (20% in DMF)

-

Alkyne-functionalized fluorescent dye

-

Copper(I) catalyst source (e.g., CuSO₄ and Sodium Ascorbate, or CuI)

-

Ligand (e.g., THPTA) (optional, but recommended)

-

DIPEA

-

Reaction solvent (e.g., DMF/H₂O or DMSO)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

-

Solvents for HPLC purification

Procedure:

-

Solid-Phase Peptide Synthesis (SPPS):

-

Swell the resin in DMF.

-

Assemble the peptide backbone using standard Fmoc-SPPS cycles of deprotection (20% piperidine/DMF) and coupling (Fmoc-amino acid, coupling reagents).

-

At the desired position, incorporate the azide-functionalized amino acid (e.g., Fmoc-L-Dap(N3)-OH) using the standard coupling protocol.

-

-

On-Resin Click Reaction:

-

After complete peptide assembly and final N-terminal Fmoc deprotection, swell the azide-containing peptide-resin in the reaction solvent.

-

In a separate vial, prepare the dye solution by dissolving the alkyne-fluorophore (1.2-1.5 equivalents relative to resin loading) in a minimal amount of DMSO or DMF.

-

Prepare the catalyst solution. For example, prepare stock solutions of CuSO₄ and sodium ascorbate.

-

Add the dye solution to the swollen resin.

-

Add the catalyst components to the reaction vessel (e.g., CuSO₄, sodium ascorbate, and optionally a ligand like THPTA). Add DIPEA (2 equivalents).

-

Agitate the reaction mixture at room temperature for 2-4 hours, ensuring it is protected from light.

-

-

Washing: Drain the reaction solution and wash the resin extensively with DMF, DCM, and MeOH to remove excess dye and catalyst.

-

Cleavage and Purification:

-

Cleave the fluorescently labeled peptide from the resin using a standard cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether.